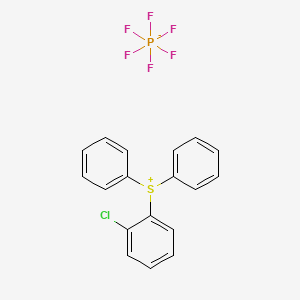

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-)

Description

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) (CAS 68156-11-6) is an organosulfur compound with the molecular formula C₂₄H₁₈ClF₆PS₂ and a molecular weight of 550.95 g/mol . Its structure consists of a sulfonium cation [(chlorophenyl)diphenylsulfonium] paired with a hexafluorophosphate (PF₆⁻) counterion. The chlorophenyl group is attached via a thioether linkage, distinguishing it from simpler triarylsulfonium salts. This compound is primarily utilized in photoinitiation systems due to its ability to generate reactive species (e.g., radicals or acids) under UV light, enabling applications in photopolymerization, coatings, and advanced materials .

Properties

CAS No. |

68156-05-8 |

|---|---|

Molecular Formula |

C18H14ClS.F6P C18H14ClF6PS |

Molecular Weight |

442.8 g/mol |

IUPAC Name |

(2-chlorophenyl)-diphenylsulfanium;hexafluorophosphate |

InChI |

InChI=1S/C18H14ClS.F6P/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-7(2,3,4,5)6/h1-14H;/q+1;-1 |

InChI Key |

YCNYKERCFBINBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3Cl.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) typically involves the alkylation of sulfides. One common method is the reaction of diphenyl sulfide with chlorobenzene in the presence of a strong acid, such as trifluoromethanesulfonic acid, to form the sulfonium cation. This cation is then paired with hexafluorophosphate anion through a metathesis reaction with a hexafluorophosphate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality sulfonium salts .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:

Oxidation: The sulfonium cation can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonium cation back to the corresponding sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, cyanides, and amines are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) exerts its effects involves the strong electrophilic nature of the sulfonium cation. This cation can interact with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the sulfonium cation can interact with nucleophilic amino acid residues in enzymes, affecting their activity and function .

Comparison with Similar Compounds

Key Observations :

- Triphenylsulfonium PF₆⁻ has the simplest structure, with a lower molecular weight and higher symmetry, which may improve solubility in non-polar solvents .

- Bis-sulfonium salts (e.g., CAS 96726-69-1) exhibit dual cationic centers, enabling crosslinking or enhanced reactivity in polymer networks .

Photochemical and Thermal Properties

| Property | (Chlorophenyl)diphenylsulfonium PF₆⁻ | Triphenylsulfonium PF₆⁻ | Diphenyl[(phenylthio)phenyl]sulfonium PF₆⁻ |

|---|---|---|---|

| UV Absorption (nm) | ~280–320 (Cl substituent enhances) | ~260–300 | ~270–310 (S-thioether extends conjugation) |

| Thermal Stability (°C) | >200 (Cl may reduce stability) | >250 | >220 |

| Solubility | Moderate in polar aprotic solvents | High in THF, DCM | High in acetone, DMSO |

Research Findings :

- The chlorophenyl group increases molar absorptivity in the UV spectrum, improving photoinitiation efficiency in thick or pigmented coatings .

- Triphenylsulfonium PF₆⁻ demonstrates superior thermal stability due to its symmetrical structure, making it suitable for high-temperature applications .

- Phenylthio-substituted analogs (e.g., CAS 68156-13-8) exhibit extended conjugation, balancing reactivity and solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (chlorophenyl)diphenylsulfonium hexafluorophosphate(1-), and how can yield be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonium salt formation. Microwave-assisted synthesis, as demonstrated for analogous cobaltocenium derivatives, can enhance reaction efficiency and purity by reducing side reactions . Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical to isolate the hexafluorophosphate counterion. Yield optimization may involve stoichiometric control of the chlorophenyl precursor and reaction temperature gradients.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer :

- X-ray crystallography : Resolves sulfonium cation geometry and hexafluorophosphate anion coordination, as shown in studies of related sulfonium salts (e.g., bond angles: C–S⁺–C ≈ 100–110°, P–F bond lengths ≈ 1.58–1.62 Å) .

- NMR : NMR detects hexafluorophosphate anion symmetry (δ ≈ -70 ppm, septet), while NMR identifies aromatic proton splitting patterns from the chlorophenyl and diphenyl groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M–PF] at m/z 353.06 for CHClS) .

Q. How does storage condition (-20°C) impact the compound’s stability?

- Methodological Answer : Hexafluorophosphate salts are hygroscopic and prone to hydrolysis. Storage at -20°C in anhydrous, airtight containers minimizes PF decomposition into HF and POF species. Stability assays using TGA/DSC can quantify thermal degradation thresholds, while periodic NMR monitors anion integrity .

Advanced Research Questions

Q. What mechanistic insights explain its role as a photoacid generator (PAG) in photoresist applications?

- Methodological Answer : Upon UV irradiation, the sulfonium cation undergoes homolytic cleavage, releasing protons (H) that catalyze polymer crosslinking. Time-resolved transient absorption spectroscopy tracks radical intermediates, while quantum yield calculations (Φ ≈ 0.2–0.4) quantify photoactivity. Comparative studies with iodonium salts (e.g., diphenyliodonium hexafluorophosphate) reveal lower activation energy for sulfonium derivatives due to sulfur’s polarizability .

Q. How can conflicting toxicity data (e.g., LD >2000 mg/kg vs. environmental persistence) inform safety protocols?

- Methodological Answer : Acute toxicity assays (OECD 423) indicate low oral toxicity, but environmental hazard assessments (OECD 301B) classify PF as non-readily degradable. Researchers must implement waste neutralization (e.g., Ca(OH) treatment for HF mitigation) and use gloveboxes for handling. Conflicting mutagenicity data (e.g., Ames test negatives vs. in vivo uncertainties) warrant tiered testing under REACH guidelines .

Q. How do substituent effects (e.g., chloro vs. phenylthio groups) influence photochemical efficiency?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl) stabilize the sulfonium cation, delaying photodecomposition. Transient absorption spectroscopy and DFT calculations (e.g., HOMO-LUMO gaps) correlate substituent electronegativity with photoacid generation rates. Comparative studies with [(phenylthio)phenyl]diphenylsulfonium analogs show chloro derivatives exhibit slower kinetics but higher thermal stability .

Q. What strategies resolve discrepancies in reported NMR chemical shifts for the sulfonium core?

- Methodological Answer : Discrepancies arise from solvent polarity and counterion interactions. Standardization using deuterated DMSO-d or CDCN reduces shift variability. Paramagnetic relaxation agents (e.g., Cr(acac)) can enhance signal resolution for quaternary carbons. Cross-validation with X-ray structures (e.g., C–S⁺–C bond angles) ensures assignment accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.